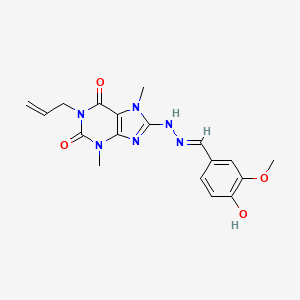

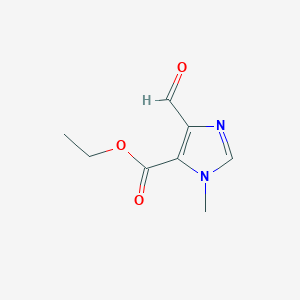

ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

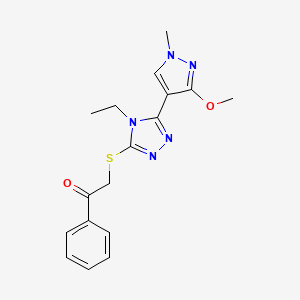

“Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate” is a chemical compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole compounds have been found to form coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .

Physical And Chemical Properties Analysis

“Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate” is a solid at 20 degrees Celsius . It has a molecular formula of C7H10N2O2 and a molecular weight of 154.17 . The compound appears as a white to almost white powder to crystal .

Scientific Research Applications

- Imidazole derivatives, including ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate, have shown promising antimicrobial properties. Researchers have synthesized and evaluated compounds with imidazole moieties for their ability to inhibit bacterial and fungal growth . Investigating its specific antibacterial and antifungal mechanisms could lead to novel therapeutic agents.

- Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate may possess antioxidant activity. Researchers have evaluated related imidazole derivatives for their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress . Further studies could explore its potential as an antioxidant in various biological contexts.

- Although not directly studied for this compound, imidazole derivatives have been investigated as potential anti-HIV agents. Researchers have synthesized N-arylsulfonyl-3-acetylindole derivatives containing imidazole moieties and evaluated their efficacy against HIV-1 . Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate could be explored in similar assays.

- Imidazoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic routes to access imidazole derivatives, including ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate . Understanding its reactivity and compatibility with other functional groups can aid in designing novel molecules.

- Imidazole-based compounds are essential in drug discovery. Commercially available drugs often contain a 1,3-diazole ring (imidazole core), demonstrating their pharmacological relevance . Investigating the potential of ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate as a scaffold for drug development could yield valuable insights.

Antimicrobial Activity

Antioxidant Potential

Anti-HIV Activity

Synthetic Chemistry

Drug Development

Safety and Hazards

“Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, suggesting potential future directions for the development of novel therapeutic agents .

Mechanism of Action

Target of Action

Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets can lead to changes in cellular processes, but the specifics would depend on the exact nature of the target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the context of the biological system.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, the effects could be diverse and context-dependent .

properties

IUPAC Name |

ethyl 5-formyl-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)9-5-10(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAYVMIXASNCOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785658.png)

![4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2785661.png)

![(E)-methyl 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2785669.png)

![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)